molecular formula C10H11N3OS B2712800 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 35687-29-7

4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2712800
CAS No.: 35687-29-7
M. Wt: 221.28
InChI Key: ILRFPLXLFVASAY-UHFFFAOYSA-N
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Description

4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole with thiol-containing reagents. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more eco-friendly and cost-effective methods. For instance, the use of green solvents and catalysts can be employed to reduce the environmental impact. Additionally, continuous flow reactors can be utilized to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(phenoxymethyl)-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • N-(3-hydroxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Comparison

Compared to similar compounds, 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of the phenoxymethyl group and the thiol functionality. These features contribute to its distinct chemical reactivity and biological activity. For instance, the phenoxymethyl group enhances its lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-methyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFPLXLFVASAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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